molecular formula C13H12N2O3 B2672696 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid CAS No. 379266-61-2

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

Cat. No.: B2672696
CAS No.: 379266-61-2
M. Wt: 244.25
InChI Key: TURFZCQGKZDPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a formyl group and a phenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid typically involves the reaction of 4-formyl-3-phenylpyrazole with a suitable propanoic acid derivative. One common method involves the use of hydrazine derivatives and chalcones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and greener synthesis approaches. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 3-(4-Carboxy-3-phenylpyrazol-1-yl)propanoic acid.

    Reduction: 3-(4-Hydroxymethyl-3-phenylpyrazol-1-yl)propanoic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-9-11-8-15(7-6-12(17)18)14-13(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURFZCQGKZDPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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